molecular formula C10H15FN2O B15291634 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B15291634
M. Wt: 198.24 g/mol
InChI Key: NYXPQUSHCMXWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluoromethyl group in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the incorporation of fluoromethyl groups into the piperidine ring. One common method involves the use of fluoromethyl ketones in solid-phase peptide synthesis techniques . The process includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired compound.

Industrial Production Methods

Industrial production of fluorinated compounds often employs enzymatic synthesis due to its efficiency and selectivity . Enzymatic methods, such as those involving fluorinase, are particularly effective for forming C-F bonds under mild conditions. This approach is advantageous for large-scale production as it offers high yields and specificity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes. The fluoromethyl group enhances binding affinity and specificity to the active sites of enzymes, thereby inhibiting their activity. This makes the compound an effective inhibitor for enzymes like proteases, which are involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Fluoromethyl)-4-methylpiperidine): Similar structure but lacks the nitrile group.

    3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoromethyl and nitrile groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXPQUSHCMXWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CC#N)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.